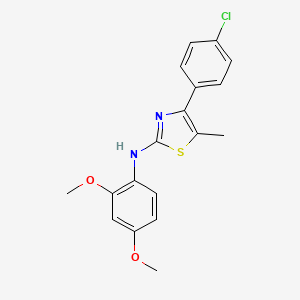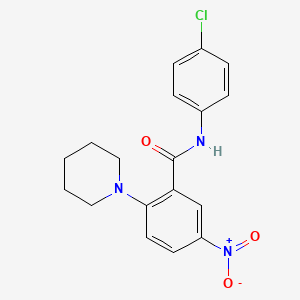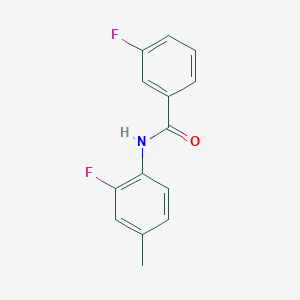
4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is commonly referred to as CDMT and has been found to have unique biochemical and physiological effects that make it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of CDMT is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in cells. It has been found to inhibit the activity of tubulin, a protein involved in cell division, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
CDMT has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of CDMT is its unique properties, which make it a valuable tool in scientific research. However, there are also limitations to its use. CDMT is a relatively new compound, and its safety profile has not been fully established. It is also expensive and difficult to synthesize, which may limit its use in certain experiments.
将来の方向性
There are many future directions for research on CDMT. One area of interest is its potential use in cancer treatment. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Other areas of interest include its potential use in the development of new antibiotics and its neuroprotective effects. Overall, CDMT is a promising compound that has the potential to make significant contributions to scientific research in various fields.
合成法
The synthesis of CDMT involves the reaction of 4-chlorobenzaldehyde with 2,4-dimethoxyaniline in the presence of an acid catalyst. The resulting product is then reacted with methyl isothiocyanate to form the thiazole ring. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
CDMT has been found to have various scientific research applications due to its unique properties. One of the most significant applications is in the field of cancer research. CDMT has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. It has also been found to have antimicrobial properties, making it a valuable tool in the development of new antibiotics.
特性
IUPAC Name |
4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-11-17(12-4-6-13(19)7-5-12)21-18(24-11)20-15-9-8-14(22-2)10-16(15)23-3/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPDCCBRUDJBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalate](/img/structure/B5135194.png)
![1-sec-butyl-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5135196.png)
![5-chloro-2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5135199.png)
![2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B5135206.png)
![(3R*,4R*)-1-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5135209.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5135210.png)
![5-(1,3-benzodioxol-5-yl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5135228.png)
![2-iodo-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5135236.png)
![5-[(1,3-benzothiazol-2-ylthio)acetyl]-3-butyl-5-methyldihydro-2(3H)-furanone](/img/structure/B5135244.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5135259.png)

![(3R*,4R*)-1-[2,2-dimethyl-3-(4-morpholinyl)propyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5135285.png)
![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-prolinamide](/img/structure/B5135286.png)